molecular formula C10H15NO3 B14013265 (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid

(R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid

Cat. No.: B14013265
M. Wt: 197.23 g/mol
InChI Key: SKOLVAJCUNDBLM-JTQLQIEISA-N
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Description

(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, a prop-2-en-1-yl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation is commonly performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Prop-2-en-1-yl Group: This step involves the alkylation of the pyrrolidine ring using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-en-1-yl groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrrolidines.

Scientific Research Applications

(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    (2R)-1-Benzoyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: A structurally similar compound with a benzoyl group instead of an acetyl group.

    (2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid group.

Uniqueness

(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both acetyl and prop-2-en-1-yl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-1-acetyl-2-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-3-5-10(9(13)14)6-4-7-11(10)8(2)12/h3H,1,4-7H2,2H3,(H,13,14)/t10-/m0/s1

InChI Key

SKOLVAJCUNDBLM-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N1CCC[C@@]1(CC=C)C(=O)O

Canonical SMILES

CC(=O)N1CCCC1(CC=C)C(=O)O

Origin of Product

United States

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